5-butyl-4-ethyl-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
5-butyl-4-ethyl-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.21614077 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities of Triazole Derivatives
Research has been conducted on synthesizing novel triazole derivatives and evaluating their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized various 1,2,4-triazole derivatives and tested their effectiveness against microorganisms, finding some compounds exhibited good or moderate antimicrobial activities Bektaş et al., 2010.
Applications in Organic Synthesis and Catalysis
The versatility of triazole compounds extends to their use in organic synthesis and as catalysts. For example, research into the self-assembling nature of triazole derivatives has revealed their potential in forming one-dimensional aggregates, indicative of their semiconducting properties and applications in materials science Ishi‐i et al., 2006.
Potential in Drug Discovery and Medicinal Chemistry
Triazole derivatives have been explored for their potential in drug discovery, with various studies synthesizing and evaluating the biological activities of these compounds. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, contributing valuable insights for future drug development Bayrak et al., 2009.
Properties
IUPAC Name |
5-butyl-4-ethyl-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-5-11-18-21-24(20(26)23(18)4-2)15-19(25)22-12-13-27-17(14-22)16-9-7-6-8-10-16/h6-10,17H,3-5,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFALEGUMNOIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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